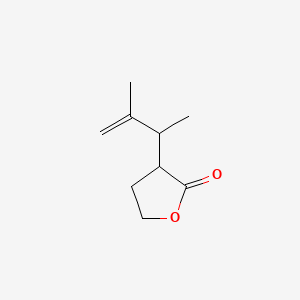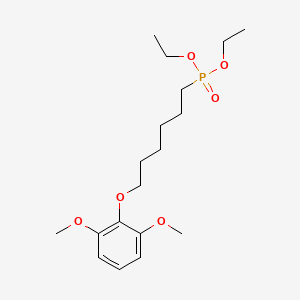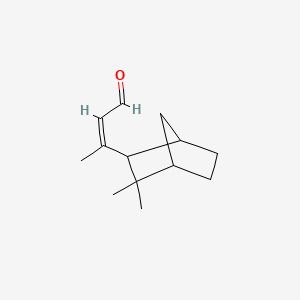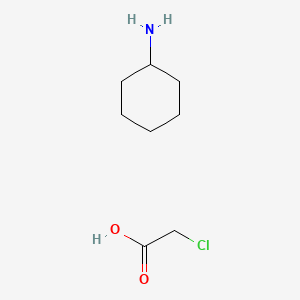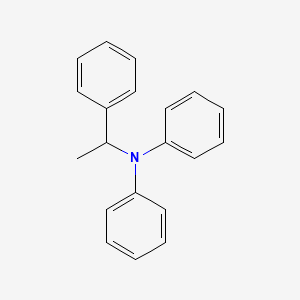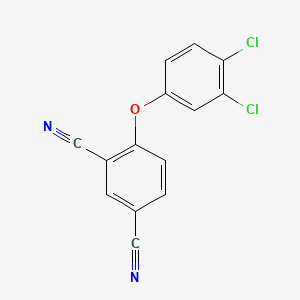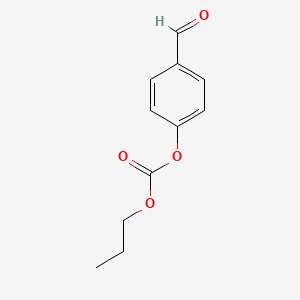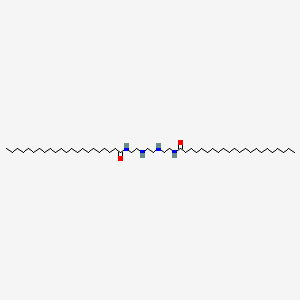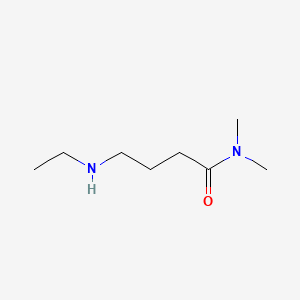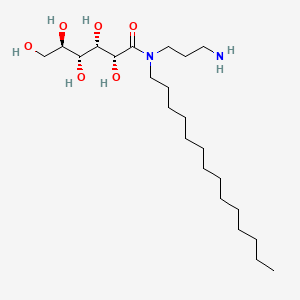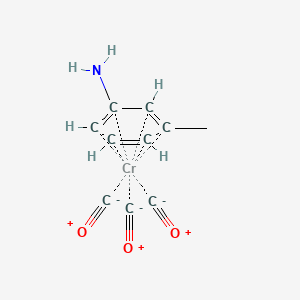
Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a m-toluidine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium typically involves the reaction of chromium hexacarbonyl with m-toluidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands by the m-toluidine ligand.
Industrial Production Methods
While specific industrial production methods for tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.
Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.
Wissenschaftliche Forschungsanwendungen
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricarbonyl[(1,2,3,4,5,6-eta)-hexamethylbenzene]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-benzenemethanol]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-m-xylene]chromium
Uniqueness
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is unique due to the presence of the m-toluidine ligand, which imparts distinct electronic and steric properties compared to other tricarbonylchromium complexes
Eigenschaften
CAS-Nummer |
36352-77-9 |
|---|---|
Molekularformel |
C10H9CrNO3 |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
carbon monoxide;chromium;3-methylaniline |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;; |
InChI-Schlüssel |
PUNMYFZOKOURID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


